Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate
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Overview
Description
Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a ketone group, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 3-trifluoromethylbenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by an intramolecular aldol condensation to form the desired product.
Reaction Conditions:
Reagents: Ethyl acetoacetate, 3-trifluoromethylbenzaldehyde, sodium ethoxide
Solvent: Ethanol
Temperature: Room temperature to reflux
Time: Several hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-oxo-4-(3-trifluoromethylphenyl)butanoic acid
Reduction: 4-hydroxy-4-(3-trifluoromethylphenyl)butyrate
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate can be compared with similar compounds such as:
Ethyl 4-oxo-4-phenylbutyrate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.
4-oxo-4-(3-trifluoromethylphenyl)butanoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c1-2-19-12(18)7-6-11(17)9-4-3-5-10(8-9)13(14,15)16/h3-5,8H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXGZNOMCFBJDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601579 |
Source
|
Record name | Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166312-68-1 |
Source
|
Record name | Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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